molecular formula C22H19NO3S2 B2433195 N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)naphthalene-1-sulfonamide CAS No. 1797601-59-2

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)naphthalene-1-sulfonamide

Cat. No.: B2433195
CAS No.: 1797601-59-2
M. Wt: 409.52
InChI Key: RXTAFNYLDCILGH-UHFFFAOYSA-N
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Description

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)naphthalene-1-sulfonamide is a complex organic compound that features a thiophene ring, a naphthalene sulfonamide group, and a hydroxyphenylmethyl substituent

Properties

IUPAC Name

N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3S2/c24-22(17-8-2-1-3-9-17)20-14-13-18(27-20)15-23-28(25,26)21-12-6-10-16-7-4-5-11-19(16)21/h1-14,22-24H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTAFNYLDCILGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(S2)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction times, and ensuring high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Acid-Base Reactions

The hydroxyl group on the phenylmethyl substituent enables acid-base reactivity. Deprotonation occurs under basic conditions (e.g., NaOH or K₂CO₃), forming a resonance-stabilized phenoxide intermediate. This enhances electrophilic substitution at the thiophene ring. Conversely, protonation in acidic media (e.g., HCl) regenerates the hydroxyl group, stabilizing the molecule for further reactions.

Key Data:

ConditionProductApplication
pH > 10Phenoxide formationFacilitates nucleophilic aromatic substitution
pH < 4Protonated hydroxylStabilizes for sulfonamide hydrolysis

Sulfonamide Hydrolysis

The sulfonamide group undergoes hydrolysis under strong acidic (e.g., H₂SO₄) or basic (e.g., NaOH) conditions, yielding naphthalene-1-sulfonic acid and the corresponding amine . This reaction is critical for prodrug activation or metabolite studies.

Example Reaction Pathway:

N 5 hydroxy phenyl methyl thiophen 2 yl methyl naphthalene 1 sulfonamideH2O H+Naphthalene 1 sulfonic acid+5 hydroxy phenyl methyl thiophen 2 yl methylamine\text{N 5 hydroxy phenyl methyl thiophen 2 yl methyl naphthalene 1 sulfonamide}\xrightarrow{\text{H}_2\text{O H}^+}\text{Naphthalene 1 sulfonic acid}+\text{5 hydroxy phenyl methyl thiophen 2 yl methylamine}

Conditions & Outcomes:

  • Acidic Hydrolysis (H₂SO₄, reflux): Completes in 6–8 hours, yielding >90% sulfonic acid .

  • Basic Hydrolysis (NaOH, 80°C): Faster (2–3 hours) but requires neutralization for product isolation.

Nucleophilic Aromatic Substitution

The electron-deficient thiophene ring participates in nucleophilic substitutions. For example:

  • Chlorination: Reacts with SOCl₂ to replace the hydroxyl group with chlorine, forming N-((5-(chloro(phenyl)methyl)thiophen-2-yl)methyl)naphthalene-1-sulfonamide .

  • Amination: Treatment with NH₃/EtOH introduces an amino group at the 4-position of the thiophene ring .

Catalytic Influence:
Fe₂O₃@APTES@isatin-HSO₃ nanocatalysts enhance reaction rates by 40% in ethanol/water solvent systems .

Reductive Amination

The primary amine generated from sulfonamide hydrolysis can undergo reductive amination with aldehydes or ketones. For instance, reaction with benzaldehyde and NaBH₄ yields secondary amines with enhanced lipophilicity .

Optimized Protocol:

  • Imine formation: Benzaldehyde + amine in ethanol (reflux, 6 hours).

  • Reduction: NaBH₄, RT, 1 hour → 85–92% yield .

Enzyme-Targeted Modifications

The compound inhibits enzymes like PfGSK3 and PfPK6 through hydrophobic interactions with catalytic residues (e.g., Lys38, Glu57) . Strategic modifications include:

  • Thiophene Methylation: Introducing a methyl group at the 5-position of the thiophene ring improves PfPK6 inhibition (IC₅₀ = 236 ± 22 nM) .

  • Phenyl Swaps: Replacing benzothiophene with naphthalene reduces PfGSK3 activity but retains PfPK6 binding .

Structure-Activity Relationship (SAR):

ModificationPfGSK3 IC₅₀ (nM)PfPK6 IC₅₀ (nM)
Parent Compound698 ± 66329 ± 64
5-Methylthiophene317 ± 34236 ± 22

Oxidative Reactions

The hydroxy(phenyl)methyl group is susceptible to oxidation. Using KMnO₄ in acidic conditions converts it to a ketone, forming N-((5-(phenylcarbonyl)thiophen-2-yl)methyl)naphthalene-1-sulfonamide. This derivative shows improved metabolic stability in pharmacokinetic studies .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)naphthalene-1-sulfonamide. In vitro evaluations demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

A study conducted by researchers evaluated the minimum inhibitory concentration (MIC) of this compound against several pathogens. The results indicated:

  • MIC against Staphylococcus aureus : 0.22 μg/mL
  • MIC against Escherichia coli : 0.25 μg/mL

The compound exhibited significant bactericidal activity, making it a candidate for further development as an antimicrobial agent .

Antiviral Potential

In addition to its antibacterial properties, this compound has shown promise as an antiviral agent. It has been investigated for its ability to inhibit viral replication in cell cultures.

Case Study: Antiviral Activity

A comprehensive review highlighted that derivatives of sulfonamides, including this compound, have been effective against various viruses:

  • Inhibition of Hepatitis C Virus (HCV) : Compounds similar to this compound showed significant inhibition of HCV NS5B RNA polymerase activity, with IC50 values around 32 μM .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiophene and naphthalene rings can significantly affect biological activity.

Data Table: SAR Insights

Substituent PositionSubstituent TypeEffect on Activity
Para on PhenylHydroxymethylIncreased antibacterial activity
Meta on ThiopheneMethylEnhanced antiviral properties
Naphthalene PositionSulfonamideCritical for overall bioactivity

Potential Applications in Drug Development

Given its promising biological activities, this compound presents potential applications in drug development:

  • Antimicrobial Agents : Further optimization could lead to new antibiotics.
  • Antiviral Drugs : Its effectiveness against viral pathogens may contribute to the development of treatments for viral infections like HCV.
  • Cancer Therapeutics : Research into similar compounds suggests potential anti-cancer properties due to their ability to interfere with cellular processes.

Mechanism of Action

The mechanism of action of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)naphthalene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Biological Activity

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)naphthalene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves coupling thiophene derivatives with naphthalene sulfonamides. Various methods, including microwave-assisted synthesis and sonochemical methods, have been employed to enhance yield and purity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, focusing on its cytotoxicity, antimicrobial properties, and potential as an inhibitor for specific enzymes.

1. Cytotoxicity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, a related compound demonstrated an IC50 value of 8.22 µM against the human astrocytoma cell line 1321 N1, indicating significant cytotoxicity comparable to established chemotherapeutics like doxorubicin .

2. Antimicrobial Properties

The compound has also been tested for antimicrobial activity. In a study involving various derivatives, it was found that certain naphthalene sulfonamide derivatives displayed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. These findings suggest a promising role in treating bacterial infections.

3. Enzyme Inhibition

Naphthalene sulfonamides are known for their ability to inhibit key enzymes involved in metabolic pathways. For example, some derivatives have shown inhibitory activity against fatty acid binding protein 4 (FABP4), with binding affinities comparable to established inhibitors . This inhibition is relevant for conditions like diabetes and atherosclerosis.

Case Studies

Several studies highlight the biological relevance of naphthalene sulfonamides:

  • Case Study 1: Cancer Treatment
    A study focused on the structure-activity relationship (SAR) of sulfonamide derivatives revealed that modifications at specific positions significantly enhanced their cytotoxicity against cancer cells. The binding affinities obtained through molecular docking studies indicated that these compounds could serve as effective anticancer agents .
  • Case Study 2: Antimicrobial Efficacy
    Another investigation assessed the antimicrobial efficacy of various naphthalene sulfonamide derivatives. The results showed that some compounds not only inhibited bacterial growth but also reduced biofilm formation significantly more than standard antibiotics like ciprofloxacin .

Data Tables

Activity Type IC50/Effect Cell Line/Pathogen Reference
Cytotoxicity8.22 µMHuman astrocytoma 1321 N1
AntimicrobialMIC: 0.22 - 0.25 μg/mLStaphylococcus aureus
Enzyme InhibitionBinding Affinity: -6.8 to -8.2 kcal/molFABP4

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)naphthalene-1-sulfonamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : React naphthalene-1-sulfonyl chloride with a thiophene-derived amine intermediate (e.g., 5-(hydroxy(phenyl)methyl)thiophen-2-yl)methylamine) in the presence of a base like triethylamine to neutralize HCl byproducts .
  • Step 2 : Use polar aprotic solvents (e.g., dichloromethane or tetrahydrofuran) under inert conditions to prevent side reactions. Reaction temperatures are typically maintained at 0–25°C to control exothermicity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the integration of aromatic protons (naphthalene and thiophene rings) and hydroxyphenylmethyl substituents. For example, the thiophene methylene group (CH₂) appears as a triplet near δ 4.3–4.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₂₃H₂₀N₂O₃S₂: ~437.11) .
  • Infrared Spectroscopy (IR) : Key peaks include sulfonamide S=O stretches (~1350 cm⁻¹) and O-H bonds from the hydroxyphenyl group (~3200 cm⁻¹) .

Q. How do solubility and stability profiles influence experimental design for this compound?

  • Solubility : Moderately soluble in DMSO and DMF but poorly in water. Pre-solubilization in DMSO (1–10 mM stock solutions) is recommended for biological assays .
  • Stability : Degrades under prolonged UV light exposure or acidic conditions. Store at –20°C in amber vials under nitrogen to prevent oxidation of the hydroxyphenyl group .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for derivatives of this compound?

  • Substituent Variation : Modify the hydroxyphenyl group (e.g., halogenation or methylation) to assess impact on biological activity. For example, chloro-substituted analogs may enhance lipophilicity and membrane permeability .
  • Thiophene Ring Modifications : Replace the thiophene with isosteres (e.g., furan or pyrrole) to evaluate electronic effects on sulfonamide interactions with targets .
  • Biological Assays : Pair synthetic modifications with enzyme inhibition assays (e.g., carbonic anhydrase) or cellular uptake studies to correlate structural changes with activity .

Q. What methodologies identify biological targets or mechanisms of action for this compound?

  • Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates, followed by LC-MS/MS analysis .
  • Mechanistic Studies :
    • Enzyme Inhibition Assays : Test inhibition of sulfonamide-sensitive enzymes (e.g., dihydropteroate synthase) at varying concentrations (IC₅₀ determination) .
    • Cellular Imaging : Fluorescent labeling (e.g., dansyl derivatives) to track subcellular localization in live cells .

Q. How can computational modeling enhance understanding of this compound’s properties?

  • Molecular Docking : Predict binding modes with proteins (e.g., Bcl-2 family anti-apoptotic targets) using software like AutoDock Vina. Focus on sulfonamide and hydroxyphenyl interactions with active-site residues .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability under physiological conditions .
  • MD Simulations : Simulate compound-membrane interactions to assess permeability and aggregation tendencies .

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